1-(2-Azidoethyl)-4,4-difluoropiperidine
Overview
Description
1-(2-Azidoethyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C7H12F2N4 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Azidoethyl)-4,4-difluoropiperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFN
- Molecular Weight : 190.2 g/mol
- IUPAC Name : this compound
- CAS Number : 2024278-93-9
The compound features a piperidine ring substituted with azido and difluoromethyl groups, which may contribute to its biological activity by facilitating interactions with biological macromolecules.
Research indicates that compounds containing azido groups can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation and drug development. The difluoropiperidine moiety may enhance lipophilicity and bioavailability, potentially improving the pharmacokinetic properties of the compound.
Biological Activity
This compound has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The azido group may play a crucial role in its mechanism of action by forming reactive intermediates that disrupt microbial membranes.
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism has been explored. For instance, it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers such as glioblastoma and acute myeloid leukemia (AML) .
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | MIC against S. aureus | Effective at low concentrations | |
Anticancer | IDH inhibition assay | Significant reduction in 2-HG levels |
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 190.2 g/mol |
Purity | ≥95% |
CAS Number | 2024278-93-9 |
Properties
IUPAC Name |
1-(2-azidoethyl)-4,4-difluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNRPWABOPYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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